[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13463189
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 2-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C14H20N2O2/c1-15(9-12-5-3-2-4-6-12)13-7-8-16(10-13)11-14(17)18/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m0/s1 |
| Standard InChI Key | UZRNQUBGOIMORJ-ZDUSSCGKSA-N |
| Isomeric SMILES | CN(CC1=CC=CC=C1)[C@H]2CCN(C2)CC(=O)O |
| SMILES | CN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name is 2-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid, with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. Its structure features:
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A pyrrolidine ring with (S)-configuration at the 3-position.
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A benzyl-methyl-amino group at the 3-position of the pyrrolidine ring.
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An acetic acid moiety linked to the pyrrolidine’s nitrogen atom.
The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Molecular Data for [(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 2-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid |
| SMILES | CN(CC1=CC=CC=C1)[C@H]2CCN(C2)CC(=O)O |
| CAS Number | Not publicly disclosed |
Synthesis and Chemical Properties
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Pyrrolidine Ring Formation: Cyclization of 1,4-diaminobutane derivatives under basic conditions.
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Alkylation: Introduction of the benzyl-methyl-amino group via alkylation with benzyl chloride and methylamine .
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Carboxylation: Attachment of the acetic acid moiety using carbon dioxide under high-pressure conditions.
Industrial methods employ continuous flow reactors and high-pressure systems to optimize yield (typically 70–85%) and purity (>99%).
Reaction Mechanisms
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Reductive Amination: Key for introducing the benzyl-methyl-amino group, often catalyzed by Ti(OiPr)₄ to enhance diastereoselectivity .
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Carboxylation: Utilizes CO₂ in the presence of Lewis acids to form the acetic acid side chain.
| Compound | Target Receptor | ED₅₀ (mg/kg) |
|---|---|---|
| [(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid | GABAₐ | 36.3 |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | EAAT2 | 15.6 |
| N-Benzylpyrrolidine | β₃-Adrenergic Receptor | 28.8 |
Antimicrobial Properties
Preliminary in vitro assays suggest moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
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Antiepileptic Agents: Demonstrated synergy with valproic acid in reducing seizure duration .
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Neuroprotective Agents: Potential in mitigating glutamate-induced excitotoxicity .
Agricultural Chemistry
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Herbicide Adjuvants: Enhances glyphosate uptake in resistant weeds.
Analytical and Characterization Methods
Structural Elucidation
Table 3: Key NMR Chemical Shifts
| Proton/Group | δ (ppm) |
|---|---|
| Pyrrolidine N-CH₂ | 3.45–3.78 |
| Benzyl aromatic protons | 7.21–7.35 |
| Acetic acid COOH | 12.1 (broad) |
Future Research Directions
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